

A Predictive Guide to the NMR Spectral Characteristics of 2-lodo-2-methylpentane

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Compound of Interest		
Compound Name:	2-lodo-2-methylpentane	
Cat. No.:	B14688600	Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a detailed prediction of the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for **2-iodo-2-methylpentane**. Due to the absence of publicly available experimental NMR data for this specific compound in our searched databases, this document focuses on theoretically predicted values to serve as a reference for future experimental work and structural verification.

The predicted NMR data presented herein was generated using established online NMR prediction tools that employ a combination of methods, including fragment-based predictions and HOSE (Hierarchically Ordered Spherical description of Environment) codes, to estimate chemical shifts.[1][2]

Predicted ¹³C NMR Chemical Shifts for 2-lodo-2methylpentane

The predicted ¹³C NMR spectrum of **2-iodo-2-methylpentane** shows six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the overall molecular structure.



Carbon Atom	Predicted Chemical Shift (ppm)	
C1 (CH ₃ -CH ₂ -CH ₂ -C(I)(CH ₃) ₂)	14.3	
C2 (CH ₃ -CH ₂ -CH ₂ -C(I)(CH ₃) ₂)	26.5	
C3 (CH ₃ -CH ₂ -C(I)(CH ₃) ₂)	51.9	
C4 (quaternary C-I)	48.7	
C5 (CH₃ attached to C4)	37.5	
C6 (CH₃ attached to C4)	37.5	

Note: The two methyl groups attached to the carbon bearing the iodine (C5 and C6) are chemically equivalent and therefore have the same predicted chemical shift.

Predicted ¹H NMR Chemical Shifts for 2-lodo-2-methylpentane

The predicted ¹H NMR spectrum of **2-iodo-2-methylpentane** displays five distinct proton signals. The integration of these signals corresponds to the number of protons in each unique chemical environment.

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH₃ (C1)	0.9	Triplet	3H
-CH ₂ - (C2)	1.6	Sextet	2H
-CH ₂ - (C3)	2.1	Triplet	2H
-C(I)(CH ₃) ₂ (C5 & C6)	1.9	Singlet	6Н

General Experimental Protocol for NMR Spectroscopy



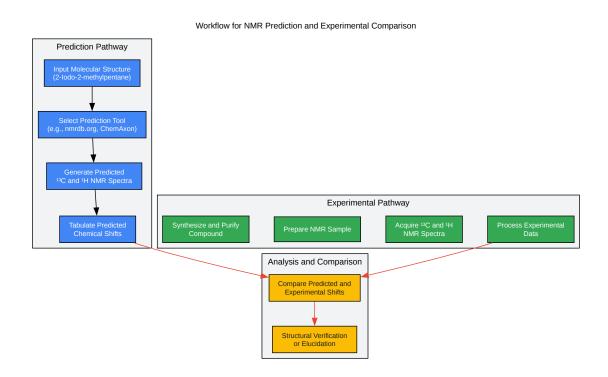
While experimental data for **2-iodo-2-methylpentane** is not available, a general protocol for acquiring such data would involve the following steps:

- Sample Preparation: A small amount of the purified **2-iodo-2-methylpentane** sample is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
- NMR Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon environment. For ¹H NMR, a standard one-pulse experiment is performed. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

Workflow for NMR Prediction and Experimental Comparison

The following diagram illustrates the logical workflow for predicting NMR spectra and comparing them with experimental data for structural elucidation.





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References

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- 2. chemaxon.com [chemaxon.com]
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